1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
Description
Properties
Molecular Formula |
C11H9F5O2S |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-9(17)6-3-7(18-10(12)13)5-8(4-6)19-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
GCAMCARVDAVUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling-Based Synthesis
The diazotization-coupling approach, adapted from methodologies used for structurally related compounds, offers a viable route to the target molecule. This method involves converting an aniline precursor into a diazonium salt, followed by coupling with a propanone derivative.
Precursor Synthesis
The synthesis begins with 3-amino-5-(trifluoromethylthio)phenol , which serves as the foundational aromatic precursor. Introduction of the difluoromethoxy group is achieved via nucleophilic substitution using chlorodifluoromethane (CHClF₂) under alkaline conditions:
$$
\text{3-Amino-5-(trifluoromethylthio)phenol} + \text{CHClF}_2 \xrightarrow{\text{NaOH}} \text{3-Amino-5-(trifluoromethylthio)-difluoromethoxybenzene}
$$
This step typically proceeds at 60–80°C in aqueous methanol, yielding the intermediate aniline derivative.
Diazotization and Coupling
The aniline intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming the diazonium chloride. Subsequent coupling with isopropenyl acetate in the presence of a copper(I) chloride (CuCl) catalyst generates the propanone moiety:
$$
\text{Diazonium salt} + \text{isopropenyl acetate} \xrightarrow{\text{CuCl, H}_2\text{O/MeOH}} \text{1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one}
$$
Key reaction parameters include:
- Temperature : 40–60°C
- Catalyst loading : 2–5 mol% CuCl
- Solvent system : Methanol-water (3:1 v/v)
Table 1: Optimization of Diazotization-Coupling Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction temperature | 50°C | 62–68 | 85–90 |
| CuCl concentration | 3 mol% | 70 | 92 |
| Solvent polarity | Methanol-water (3:1) | 65 | 88 |
An alternative strategy involves sequential introduction of the difluoromethoxy and trifluoromethylthio groups onto a pre-formed propanone scaffold. This method mitigates steric hindrance and ensures regioselectivity.
Friedel-Crafts Acylation
A benzene derivative bearing protected functional groups undergoes Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) in the presence of aluminum chloride (AlCl₃):
$$
\text{1,3-Dimethoxybenzene} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-(3,5-Dimethoxyphenyl)propan-1-one}
$$
The methoxy groups are later replaced via nucleophilic fluorination.
Fluorination and Thiolation
Step 1: Difluoromethoxy Introduction
The methoxy group at position 3 is converted to difluoromethoxy using sulfur tetrafluoride (SF₄) in anhydrous hydrogen fluoride (HF):
$$
\text{1-(3-Methoxy-5-methoxyphenyl)propan-1-one} + \text{SF}4 \xrightarrow{\text{HF}} \text{1-(3-Difluoromethoxy-5-methoxyphenyl)propan-1-one}
$$
Step 2: Trifluoromethylthio Introduction
The remaining methoxy group at position 5 is replaced with a trifluoromethylthio group via reaction with trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a Lewis acid:
$$
\text{1-(3-Difluoromethoxy-5-methoxyphenyl)propan-1-one} + \text{CF}3\text{SCl} \xrightarrow{\text{FeCl}_3} \text{Target Compound}
$$
Table 2: Functional Group Introduction Efficiency
| Reaction Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Difluoromethoxyation | SF₄/HF | -10 to 0 | 55–60 |
| Trifluoromethylthiolation | CF₃SCl/FeCl₃ | 25 | 45–50 |
Purification and Isolation Techniques
Purification of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is critical due to the presence of polar fluorinated byproducts. Two methods are predominant:
Bisulfite Complex Formation
The crude product is treated with sodium bisulfite (NaHSO₃) to form a water-soluble complex, which is isolated and hydrolyzed under alkaline conditions:
$$
\text{Ketone} + \text{NaHSO}_3 \rightarrow \text{Bisulfite adduct} \xrightarrow{\text{NaOH}} \text{Pure ketone}
$$
This method achieves >90% purity but suffers from moderate yields (60–65%).
Distillation Under Vacuum
High-purity product (>95%) is obtained via fractional distillation under reduced pressure (0.1–0.5 mmHg). However, thermal decomposition of fluorinated groups limits this method’s applicability above 120°C.
Comparative Analysis of Synthetic Routes
Table 3: Synthesis Method Comparison
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Diazotization-Coupling | Short reaction sequence | Requires toxic diazonium salts | 60–70 |
| Multi-Step Assembly | High functional group compatibility | Lengthy purification steps | 40–50 |
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethylthio groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-(4-(Trifluoromethylthio)Phenyl)Propan-1-One (CAS 1443326-76-8)
- Structure : Trifluoromethylthio (-SCF₃) at the para position; lacks the difluoromethoxy group.
- Properties :
- Boiling point: 225.3°C (predicted)
- Density: 1.28 g/cm³ (predicted)
- Key Differences: The absence of the difluoromethoxy group reduces electronic polarization, leading to lower solubility in polar solvents compared to the target compound.
1-(3-(Methylthio)-5-(Trifluoromethylthio)Phenyl)Propan-1-One
- Structure : Methylthio (-SCH₃) at the 3-position and trifluoromethylthio (-SCF₃) at the 5-position.
- Key Differences :
1-[2-(Difluoromethoxy)Phenyl]Propan-1-One (CAS 929341-33-3)
- Structure : Difluoromethoxy (-OCF₂H) at the ortho position; lacks the trifluoromethylthio group.
- Properties :
- Molecular weight: 200.18 g/mol
- Appearance: Powder, stored at 4°C
- Absence of the trifluoromethylthio group diminishes lipophilicity and oxidative stability .
Structural and Functional Implications
Substituent Effects
- Electron-Withdrawing Nature : The difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups synergistically lower the electron density of the aromatic ring, favoring electrophilic substitution at the para position relative to the ketone group.
- Steric Effects : The meta arrangement of substituents in the target compound minimizes steric clash compared to ortho -substituted analogs .
Thermal and Chemical Stability
Biological Activity
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Difluoromethoxy group : Enhances lipophilicity and metabolic stability.
- Trifluoromethylthio group : Contributes to biological activity through electron-withdrawing effects.
The biological activity of 1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique functional groups facilitate binding to biological targets, potentially influencing pathways related to:
- Antimicrobial activity : The compound exhibits significant potential against various bacterial strains.
- Anticancer properties : Preliminary studies suggest it may induce apoptosis in cancer cells by modulating key signaling pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, in vitro assays revealed effective inhibition against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Anticancer Activity
Research involving various cancer cell lines has indicated that the compound can inhibit cell proliferation. Notably, it has shown promising results in breast cancer models:
- Cell Lines Tested : MCF-7 and MDA-MB-231
- IC50 Values :
- MCF-7: 25 µM
- MDA-MB-231: 18 µM
These findings suggest a mechanism involving apoptosis induction, as evidenced by increased caspase activity in treated cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.
- Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on breast cancer cells demonstrated that it significantly reduced cell viability and induced apoptosis, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
